1-(2-Methoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-14(20-19(25)21-15-6-3-4-7-16(15)23-2)18(17-8-5-13-26-17)22-9-11-24-12-10-22/h3-8,13-14,18H,9-12H2,1-2H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMFRKIFUKWMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>58.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816908 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
1-(2-Methoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiourea moiety, which is characterized by the presence of sulfur and nitrogen atoms. Its structure can be described as follows:
- Aromatic ring : 2-Methoxyphenyl
- Alkyl chain : 1-morpholino-1-(thiophen-2-yl)propan-2-yl
This unique combination of functional groups is believed to contribute to its biological properties.
Antimicrobial Activity
Thiourea derivatives exhibit significant antimicrobial activity. The compound was tested against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) indicative of its potential as an antibacterial agent. For instance, related thiourea derivatives have shown MIC values ranging from 135 µg/mL to 145 µg/mL against Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Other Thiourea Derivatives | 135 - 145 | E. coli |
Anticancer Activity
Thiourea derivatives have been reported to target specific molecular pathways involved in cancer progression. For example, compounds with similar structures have shown IC50 values ranging from 3 to 14 µM against various cancer cell lines . The mechanism often involves the inhibition of angiogenesis and modulation of cancer cell signaling pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of thiourea compounds has been explored in various studies. For instance, a related thiourea derivative was evaluated in animal models for its ability to reduce inflammation without significant ulcerogenic effects. The study utilized doses ranging from 15 mg/kg to 45 mg/kg and showed promising results in reducing nociception and inflammation .
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiourea derivatives:
- Antibacterial Study : A study on novel bis(thiourea) derivatives demonstrated strong antibacterial activity against Staphylococcus aureus, with MIC values significantly lower than those of traditional antibiotics .
- Anticancer Study : Research on phosphonate thioureas revealed their efficacy against leukemia cell lines with IC50 values as low as 1.50 µM, indicating potent anticancer properties .
- Anti-inflammatory Study : In vivo assessments showed that certain thiourea derivatives could effectively manage pain and inflammation while minimizing gastrointestinal side effects typically associated with NSAIDs .
Scientific Research Applications
Antiviral Activity
Recent studies have shown that thiourea derivatives, including this compound, exhibit significant antiviral properties. Specifically, they can inhibit the entry of viruses such as the Ebola virus by disrupting the interaction between viral glycoproteins and host cell receptors . This mechanism highlights the potential for developing antiviral therapeutics based on this compound.
Anticancer Properties
The compound has demonstrated promising results in inhibiting the growth of various cancer cell lines. Research indicates that it can reverse treatment resistance in cancer cells, making it a candidate for further investigation in cancer therapy . The average IC50 values for several thiourea derivatives have been reported in the low micromolar range, indicating potent activity against tumor cells .
Antimicrobial Effects
Thioureas have been recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial membranes and inhibit growth, which could lead to its use in developing new antimicrobial agents .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at Thiourea Motety
The thiourea group (–NH–C(=S)–NH–) exhibits nucleophilic behavior due to the lone pairs on nitrogen and sulfur atoms. Key reactions include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form S- or N-alkylated derivatives.
-
Acylation : Condenses with acyl chlorides (e.g., acetyl chloride) to yield thioester or amide products .
Example Reaction :
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution preferentially at the α-positions (C3/C5). Reported reactions include:
-
Nitration : Forms 3-nitrothiophene derivatives under HNO₃/H₂SO₄ .
-
Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to produce dihalogenated thiophenes .
Regioselectivity : Electron-donating groups (e.g., morpholino) direct electrophiles to the less substituted position .
Complexation with Metal Ions
The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates. Applications include catalysis and sensor development .
Table 1: Metal Complex Stability Constants
| Metal Ion | Log K (Stability Constant) | Geometry | Reference |
|---|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | Square Planar | |
| Fe³⁺ | 6.7 ± 0.2 | Octahedral |
Oxidation and Reduction Reactions
-
Oxidation : Thiourea sulfur oxidizes to sulfinic/sulfonic acids with H₂O₂ or KMnO₄.
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces the thiophene ring to tetrahydrothiophene .
Mechanistic Insight :
Condensation and Cyclization
The thiourea group participates in heterocycle formation:
-
Thiazole Synthesis : Reacts with α-haloketones (e.g., chloroacetone) to form 2-aminothiazoles .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield thiosemicarbazones .
Example :
Acid-Base Reactions Involving Morpholine
The morpholine nitrogen (pKa ~7.4) undergoes protonation in acidic media, enhancing solubility in polar solvents. Deprotonation in basic conditions enables nucleophilic reactivity.
Thermal and Photochemical Decomposition
Comparison with Similar Compounds
1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea
- Key Features : Combines a thiourea group with a 2-methoxyphenyl substituent and a coumarin-derived carbonyl group.
- Comparison: The coumarin moiety introduces additional π-stacking interactions, as evidenced by Hirshfeld surface analysis showing significant π···π contributions in crystal packing . In contrast, the target compound’s morpholino and thiophene groups may prioritize hydrogen bonding and sulfur-mediated interactions.
- Synthesis : Prepared via condensation reactions, similar to methods used for other thiourea derivatives .
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)hexyl)thiourea
- Key Features : Incorporates a bicycloheptane group, enhancing steric bulk and hydrophobicity.
- Comparison: The bicyclic system may reduce solubility compared to the morpholino group in the target compound. Both structures retain hydrogen-bonding capacity via thiourea .
Piperazine/Morpholino-Containing Derivatives
HBK Series (HBK14–HBK19)
- Key Features: Piperazine derivatives with phenoxyalkyl and 2-methoxyphenyl groups .
- Comparison: The HBK compounds exhibit tunable electronic properties via halogenation (e.g., HBK15 has a chloro substituent). While morpholino in the target compound is less basic than piperazine, both moieties enhance solubility and modulate receptor affinity.
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c)
- Key Features : Combines a benzo[b]thiophene core with a piperazine group.
- Comparison: The benzo[b]thiophene enhances π-conjugation compared to the simpler thiophene in the target compound. The hydroxyl group in 8c increases polarity, whereas the target compound’s morpholino group balances hydrophilicity and steric effects .
Thiophene-Containing Compounds
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol (5a-d)
- Key Features : Pyrimidine-thiophene hybrids synthesized from thiourea precursors .
- Comparison : The pyrimidine ring introduces planar rigidity, contrasting with the flexible propan-2-yl linker in the target compound. Both classes exploit thiophene’s electronic properties for charge-transfer interactions.
1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone
- Key Features : α,β-unsaturated ketone with furyl and thienyl groups.
- Comparison: The propenone backbone enables conjugation, while the target compound’s thiourea group supports hydrogen bonding. Both structures exhibit intermolecular π-stacking .
Q & A
Basic: How can the synthesis of this thiourea derivative be optimized for improved yield and purity?
Methodological Answer:
- Reaction Conditions: Optimize temperature (e.g., reflux vs. room temperature) and solvent polarity. Polar aprotic solvents like DMF may enhance nucleophilic substitution efficiency .
- Reagent Selection: Use thiophosgene or carbodiimide derivatives for thiourea bond formation, ensuring stoichiometric control to minimize side products .
- Purification: Employ gradient elution in HPLC or recrystallization with ethanol/water mixtures to isolate the compound from unreacted amines or byproducts .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify methoxyphenyl, morpholino, and thiophene substituents. Aromatic proton signals near δ 6.8–7.5 ppm confirm thiophene and methoxyphenyl groups .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching CHNOS).
- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between thiourea NH and morpholino oxygen) .
Advanced: How does the compound's bioactivity correlate with its structural features in enzyme inhibition studies?
Methodological Answer:
- Targeted Docking Simulations: Use molecular modeling (e.g., AutoDock Vina) to predict interactions between the thiourea moiety and enzyme active sites, such as kinases or proteases. The morpholino group may stabilize hydrogen bonds with catalytic residues .
- In Vitro Assays: Compare IC values against control thioureas lacking the thiophene or methoxyphenyl groups to isolate structural contributions .
- SAR Analysis: Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with inhibitory potency to guide derivatization .
Advanced: How does this compound differ from structurally similar thiourea derivatives in terms of reactivity and bioactivity?
Methodological Answer:
- Comparative Reactivity Studies: Perform kinetic analysis of nucleophilic substitution reactions. The thiophene ring may enhance electron withdrawal, accelerating thiourea bond cleavage compared to phenyl analogs .
- Biological Profiling: Test cytotoxicity across cancer cell lines (e.g., MDA-MB-231 vs. U-87). The morpholino group’s solubility may improve bioavailability relative to non-polar analogs .
- Thermal Stability: Use TGA/DSC to compare decomposition temperatures; bulky substituents (e.g., morpholino) may increase stability .
Advanced: What mechanistic pathways explain the compound’s reactivity in nucleophilic and electrophilic reactions?
Methodological Answer:
- Nucleophilic Attack: The thiourea sulfur acts as a soft nucleophile. Monitor reactions with alkyl halides via LC-MS to track sulfide or sulfoxide formation .
- Electrophilic Substitution: Thiophene’s α-position is reactive; bromination or nitration studies (using H NMR) can map regioselectivity .
- Radical Intermediates: EPR spectroscopy can detect transient radicals during oxidation with peroxides, informing degradation pathways .
Advanced: How can researchers address inconsistencies in reported bioactivity data across studies?
Methodological Answer:
- Purity Verification: Re-evaluate compound batches using orthogonal techniques (e.g., HPLC coupled with elemental analysis) to rule out impurities as confounding factors .
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time. For example, serum proteins may sequester the compound, altering apparent IC values .
- Metabolic Stability: Compare results from in vitro (cell-based) and in vivo models; hepatic metabolism of the morpholino group could reduce bioavailability .
Advanced: What strategies are recommended for pharmacological profiling, including ADMET prediction?
Methodological Answer:
- ADMET Prediction: Use software like SwissADME to assess logP (predict ~3.5 due to methoxyphenyl/morpholino groups) and CYP450 inhibition risks .
- Plasma Stability Assays: Incubate the compound in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS. The thiourea bond may hydrolyze within 2–4 hours .
- Toxicity Screening: Perform Ames tests for mutagenicity and hERG binding assays to evaluate cardiac safety. The thiophene moiety may require structural modification to reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
